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Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

Cat. No.: B030323

A Cross-Validation of Experimental and
Computational Data for 3,5-Pyridinedicarboxylic
Acid

This guide provides a comparative analysis of experimental and computationally predicted
physicochemical properties of 3,5-Pyridinedicarboxylic acid, also known as Dinicotinic acid.
The objective is to offer researchers, scientists, and drug development professionals a clear

cross-validation of available data, aiding in the evaluation and application of both experimental
and computational approaches in chemical research.

Physicochemical Properties: A Side-by-Side
Comparison

The following tables summarize the available experimental and computational data for the
melting point, aqueous solubility, and pKa of 3,5-Pyridinedicarboxylic acid. This allows for a
direct comparison between measured values and theoretical predictions.

Table 1: Melting Point
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Data Type Value (°C) Source
Experimental >300 [1112][3][4]
Experimental 324 [5]
Computational Not found N/A

Table 2: Aqueous Solubility

Data Type Value Source
Experimental 1.0g/L [1]
Experimental Insoluble [1112]
Computational (logS) -1.7 ALOGPS

Table 3: Acid Dissociation Constant (pKa)

pKa (Strongest pKa (Strongest
Data Type . . Source
Acidic) Basic)
Experimental 2.8 (at 25°C) Not Found [1]
Computational 3.38 1.4 ChemAxon

Methodologies and Protocols

Understanding the methods used to generate the data is crucial for its correct interpretation
and application. This section details the principles behind the experimental and computational

techniques.

Experimental Protocols

Melting Point Determination: The melting point is a fundamental thermal property indicating the
temperature at which a substance transitions from a solid to a liquid state. For a crystalline
solid like 3,5-Pyridinedicarboxylic acid, this is typically determined by heating a small sample
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and observing the temperature range over which it melts. The high melting point of over 300°C
suggests strong intermolecular forces within the crystal lattice.

Aqueous Solubility Determination: The "gold standard" for determining thermodynamic
solubility is the shake-flask method.[6][7] This equilibrium method involves the following steps:

Saturation: An excess amount of the solid compound is added to a specific volume of water
in a flask.

o Equilibration: The flask is agitated at a constant temperature for an extended period (typically
24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

o Separation: The undissolved solid is separated from the solution by filtration or
centrifugation.

e Quantification: The concentration of the dissolved compound in the filtrate is determined
using an analytical technique such as HPLC-UV or LC/MS.

The OECD and ASTM also provide standardized guidelines for water solubility testing, such as
the column elution method for sparingly soluble substances and the flask method for more
soluble ones.[8][9][10]

pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an
acid in solution. For organic acids, potentiometric titration is a highly accurate and standard
method.[11][12] The general procedure is as follows:

A solution of the compound with a known concentration is prepared.

A standard solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

The pH of the solution is monitored throughout the titration using a pH meter.

The pKa is determined from the titration curve, typically as the pH at which half of the acid
has been neutralized.

Other methods include UV-Vis spectrophotometry, which is suitable for compounds with a UV-
active chromophore, and NMR spectroscopy.[11][12][13][14][15]
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Computational Methodologies

Melting Point Prediction: Predicting the melting point of organic compounds is a complex task
as it depends on crystal packing and intermolecular forces. Quantitative Structure-Property
Relationship (QSPR) models are a common approach.[16][17][18][19][20] These models
establish a mathematical relationship between the melting point and various molecular
descriptors that encode structural and physicochemical features of the molecule.

Solubility Prediction: Computational models can predict solubility, often expressed as logS (the
logarithm of the molar solubility). These predictions can be derived from various methods,
including:

o Fragment-based methods: These methods, like ALOGPS, calculate the solubility contribution
of different molecular fragments.

e Molecular dynamics simulations: These simulations model the interactions between the
solute and solvent molecules to calculate the free energy of solvation.[21]

pKa Prediction: Several computational approaches are used to predict pKa values:

e Quantum Mechanical (QM) Methods: These methods, including Density Functional Theory
(DFT), calculate the energies of the protonated and deprotonated states of a molecule to
determine the free energy of dissociation.[22]

o Semi-empirical Methods: Methods like PM6 offer a faster alternative to QM methods for pKa
prediction.[23][24]

e Machine Learning Models: These models are trained on large datasets of known pKa values
to learn the relationship between molecular structure and acidity.[25][26]

o Empirical Methods: Software like ChemAxon utilizes a large internal database and empirical
rules to provide rapid pKa predictions.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the processes and logical connections
discussed in this guide.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.researchgate.net/publication/253225466_Prediction_of_melting_point_for_drug-like_compounds_via_QSPR_methods
https://jchr.org/index.php/JCHR/article/view/341
https://www.semanticscholar.org/paper/Prediction-of-Melting-Points-for-the-Substituted-A-Katritzky-Maran/df74cc0898bd753cfba39e2a22d78e4c4e15dfcd/figure/2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12395778/
https://www.semanticscholar.org/paper/QSPR-Correlation-of-Melting-Point-for-Drug-Based-on-Modarresi-Dearden/da9d4693936886ea24ef64e4ea9b6de9676f2115
https://arxiv.org/abs/2104.10792
https://www.mdpi.com/2571-8800/4/4/58
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991863/
https://www.researchgate.net/publication/306075675_Prediction_of_pKa_values_using_the_PM6_semiempirical_method
https://www.optibrium.com/downloads/Predicting_pKa_preprint.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11733947/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

Sample Preparation Equilibration Analysis

Add Excess Solid Saturated SlurgI Shake at Constant Temp | | Equilibrated MixlureI Filter/Centrifuge Quantify Concentration
to Water (24-72h) s (e.g., HPLC)

Click to download full resolution via product page

Caption: Experimental workflow for the shake-flask solubility determination method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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